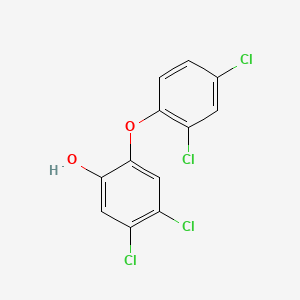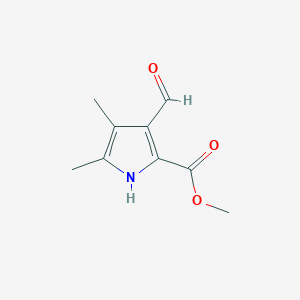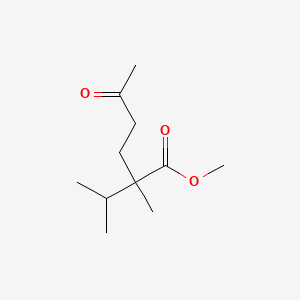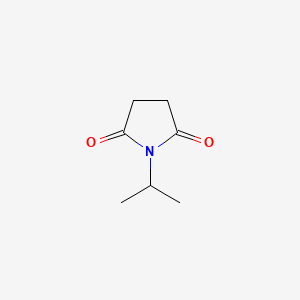
4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol
Vue d'ensemble
Description
4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol is an organic compound with the molecular formula C12H6Cl4O2. It is known for its broad-spectrum antimicrobial properties and is widely used in various consumer products, including personal care items like soaps and toothpaste .
Mécanisme D'action
Target of Action
4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol, also known as triclosan, is a broad-spectrum antimicrobial agent . It primarily targets the type II fatty acid synthesis enzyme (FAS-II) in bacteria and protozoa, and the fatty acid synthase (FASN) in mammals .
Mode of Action
The compound inhibits the activity of FAS-II and FASN, enzymes crucial for the synthesis of fatty acids, a key component of the cell membrane . By inhibiting these enzymes, the compound disrupts the integrity of the cell membrane, leading to cell death.
Biochemical Pathways
The compound’s action affects the fatty acid synthesis pathway. When FAS-II and FASN are inhibited, the production of fatty acids is disrupted, affecting the formation of the cell membrane . Additionally, the compound can be transformed into potentially more toxic and persistent compounds, such as chlorinated phenols and biphenyl ethers after chlorination, methyl triclosan after biological methylation, and chlorinated dibenzodioxins after photooxidation .
Pharmacokinetics
Due to its high hydrophobicity, the compound can accumulate in fatty tissues and has been found in fish and human samples (urine, breast milk, and serum) . .
Result of Action
The compound’s action results in the death of the target cells due to the disruption of the cell membrane integrity . The toxicity of the compound toward aquatic organisms like fish, crustaceans, and algae has been demonstrated with EC50 values near environmental concentrations . It has even been shown to produce cytotoxic, genotoxic, and endocrine disruptor effects .
Action Environment
The compound is widely used in various consumer and personal care products, and due to its partial elimination in sewage treatment plants, it is commonly encountered in solid and water environmental compartments . Environmental factors such as light and the presence of chlorine and ozone can influence the compound’s action, efficacy, and stability, as they can lead to its transformation into potentially more toxic and persistent compounds .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol are largely due to its interactions with various biomolecules. It inhibits bacterial and plasmodial type II fatty acid synthesis enzymes (FAS-II), and also inhibits mammalian fatty acid synthase (FASN)
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specifics of these effects are currently under study.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being gathered .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels. The specifics of these interactions are currently under study.
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are currently being investigated . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Méthodes De Préparation
The synthesis of 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol typically involves the reaction of corresponding phenol compounds with phosphorus trichloride in a chlorinated alkane solvent . This method ensures the formation of the desired dichlorophenoxy structure. Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where chlorine atoms are replaced by other functional groups, altering its chemical properties.
Photochemical Reactions: When exposed to light, it can form polychlorinated dibenzo-p-dioxins, which are of environmental concern.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and chlorinating agents like chlorine gas. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol has several scientific research applications:
Comparaison Avec Des Composés Similaires
4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol is often compared with other chlorinated phenols, such as:
2,4-Dichlorophenol: Used as a precursor for herbicides and has similar antimicrobial properties.
Triclosan: Another widely used antimicrobial agent with a similar mechanism of action but different chemical structure.
2,4,5-Trichlorophenol: Known for its use in wood preservatives and has broader antimicrobial activity.
The uniqueness of this compound lies in its specific structure, which provides a balance between efficacy and safety in various applications .
Propriétés
IUPAC Name |
4,5-dichloro-2-(2,4-dichlorophenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O2/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNUFYGRHZLQGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=CC(=C(C=C2O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187465 | |
| Record name | Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3380-44-7 | |
| Record name | 4,5-Dichloro-2-(2,4-dichlorophenoxy)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3380-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003380447 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,5-dichloro-2-(2,4-dichlorophenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40187465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(Propan-2-yl)amino]acetic acid hydrochloride](/img/structure/B3051378.png)

![1,2-Ethanediamine, N-[(4-ethenylphenyl)methyl]-N'-[3-(trimethoxysilyl)propyl]-, monohydrochloride](/img/structure/B3051383.png)
![tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate](/img/structure/B3051384.png)





